Spectroscopic data (NMR, IR, MS) for 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime
Spectroscopic data (NMR, IR, MS) for 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime, a molecule of interest in medicinal chemistry and materials science. Given the absence of comprehensive published experimental data for this specific compound, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds. Methodologies for data acquisition are also detailed to ensure reproducibility and scientific rigor.
Introduction and Molecular Structure
4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime belongs to the family of oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,5-oxadiazole (furazan) ring system is a well-known pharmacophore and is present in various biologically active molecules. The addition of an ethanone oxime substituent introduces further coordination sites and potential for geometric isomerism, making its unambiguous characterization critical.
The molecular formula of the compound is C₅H₇N₃O₂ with a molecular weight of 141.13 g/mol . The structural features—a heterocyclic ring, a C=N double bond, and an oxime hydroxyl group—give rise to a distinct spectroscopic profile.
Figure 1: Molecular structure of 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The molecule has three distinct types of protons, which are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling.
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Oxime Hydroxyl Proton (-NOH): This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet in the range of δ 9.0 - 12.0 ppm . In deuterated chloroform (CDCl₃), it would likely be towards the lower end of this range, while in DMSO-d₆, it would be at a higher chemical shift.
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Ethanone Methyl Protons (-C(=NOH)CH₃): These protons are attached to a carbon adjacent to an sp²-hybridized carbon of the oxime group. Their chemical shift is predicted to be in the range of δ 2.2 - 2.5 ppm .
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Oxadiazole Methyl Protons (-C-CH₃): This methyl group is attached to the C4 of the 1,2,5-oxadiazole ring. The heterocyclic ring has an electron-withdrawing character, which will deshield these protons. The expected chemical shift is in the range of δ 2.3 - 2.6 ppm .
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH | 9.0 - 12.0 | broad singlet | 1H |
| Oxadiazole-CH ₃ | 2.3 - 2.6 | singlet | 3H |
| Ethanone-CH ₃ | 2.2 - 2.5 | singlet | 3H |
| Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃ or DMSO-d₆). |
Predicted ¹³C NMR Spectrum
The molecule contains five unique carbon atoms. Their predicted chemical shifts are based on hybridization, electronegativity of neighboring atoms, and comparison with similar structures.
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Oxime Carbon (-C=NOH): This sp²-hybridized carbon is part of the C=N double bond and is bonded to the oxadiazole ring. It is expected to be significantly deshielded, appearing in the range of δ 145 - 155 ppm .
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Oxadiazole Ring Carbons (C3 & C4): These carbons are part of an aromatic-like heterocyclic system. C3, being substituted with the electron-withdrawing ethanone oxime group, will be more deshielded than C4. We predict C3 to be in the range of δ 155 - 160 ppm and C4 in the range of δ 150 - 155 ppm .
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Ethanone Methyl Carbon (-C(=NOH)CH₃): An sp³-hybridized carbon adjacent to the oxime group, expected in the range of δ 10 - 20 ppm .
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Oxadiazole Methyl Carbon (-C-CH₃): This methyl carbon is attached to the heterocyclic ring and is predicted to have a chemical shift in the range of δ 12 - 22 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =NOH | 145 - 155 |
| Oxadiazole C 3 | 155 - 160 |
| Oxadiazole C 4 | 150 - 155 |
| Oxadiazole-C H₃ | 12 - 22 |
| Ethanone-C H₃ | 10 - 20 |
| Table 2: Predicted ¹³C NMR Data. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key vibrational modes for 4-methyl-1,2,5-oxadiazol-3-yl ethanone oxime are outlined below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Oxime (-NOH) | 3150 - 3400 | Broad, Medium |
| C-H Stretch | Methyl (-CH₃) | 2900 - 3000 | Medium-Weak |
| C=N Stretch | Oxime & Oxadiazole | 1620 - 1680 | Medium-Weak |
| N-O Stretch | Oxadiazole & Oxime | 1350 - 1450 & 930 - 960 | Strong |
| C-N Stretch | Oxadiazole | 1100 - 1200 | Medium |
| Table 3: Predicted Characteristic IR Absorption Bands. |
The broad O-H stretching band is a hallmark of the oxime group. The C=N stretching frequency can be a useful diagnostic peak, though it may be weak. The N-O stretches of the oxadiazole ring are typically strong and can aid in confirming the presence of the heterocycle.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Molecular Ion
The exact mass of C₅H₇N₃O₂ is 141.0538 Da . In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺ at m/z 141.0611) should be readily observable.
Fragmentation Pathways
The fragmentation of the molecule is expected to be directed by the oxadiazole ring and the oxime functionality. Key predicted fragments are shown below.
Figure 3: Standard workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol (ATR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
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Data Processing: Perform an ATR correction if necessary. Label the significant peaks.
Mass Spectrometry Protocol (ESI-HRMS)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
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Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/
